4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Medicinal chemistry Physicochemical profiling ADME optimization

Sourcing regioisomerically pure 3-ylmethyl-linked pyrazole building blocks often leads to supply inconsistencies that derail library synthesis. 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) solves this with unambiguous connectivity confirmed by InChIKey YQXKDSIGIVORTI-UHFFFAOYSA-N. - Maintains hinge-binding geometry essential for ATP-competitive kinase inhibitor programs. - Offers a lower computed logP (0.5 vs. 0.77) than simpler analogs, widening lipophilic optimization windows. - Shipped ambient as a non-hazardous material with guaranteed ≥95% purity.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
Cat. No. B13339827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CN2C=C(C(=N2)N)Cl
InChIInChI=1S/C8H10ClN5/c1-13-3-2-6(11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)
InChIKeyYQXKDSIGIVORTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine: Structural Identity and Core Physicochemical Profile


4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1558503-29-9) is a 3-aminopyrazole derivative featuring a 4-chloro substitution on the core pyrazole ring and a 1-methyl-1H-pyrazol-3-ylmethyl substituent at N1 [1]. With a molecular formula of C8H10ClN5 and a molecular weight of 211.65 g/mol, it presents a computed XLogP3 of 0.5, a topological polar surface area of 61.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available at ≥95% purity from multiple suppliers , and its dual-pyrazole architecture distinguishes it from simpler 4-chloro-1-methyl-1H-pyrazol-3-amine analogs commonly used as building blocks.

Architecture Dual-pyrazole 3-aminopyridine core with 4-Cl and 1-methylpyrazole N1 substitution
Polarity Additional hydrogen-bond acceptor site and moderate topological polar surface area
Specificity Distinct 3-ylmethyl regioisomer for targeted kinase and fragment-based workflows

Why 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Simpler Pyrazole-3-amine Analogs


Attempts to substitute 4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine with simpler 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS 1006349-08-1) or regioisomeric variants introduce measurable differences in lipophilicity, hydrogen-bonding capacity, and molecular shape that directly impact compound behavior in biological assays and synthetic elaboration [1]. The target compound possesses three hydrogen-bond acceptors versus two for the simpler analog, a lower computed logP (0.5 vs. 0.77), and an additional pyrazole ring that alters π-stacking and target-binding geometry [1]. These differences are not cosmetic; they translate into altered pharmacokinetic and pharmacodynamic profiles, as evidenced by distinct biological activities observed across related pyrazole-3-amine series [2].

Simpler 4-chloro-1-methyl-1H-pyrazol-3-amine
Lower H-bond acceptor count and higher lipophilicity may alter assay solubility and target-binding profiles.
4-yl regioisomer (CAS 1004452-03-2)
Different pendant attachment point can shift kinase hinge-region recognition and selectivity patterns.
Unmethylated pyrazole analog (CAS 1006472-82-7)
Absent N-methyl group modifies metabolic susceptibility and electronic properties; may not reproduce SAR data.

Quantitative Differentiation Evidence for 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Against Key Comparators


Reduced Lipophilicity (XLogP3) Compared to 4-Chloro-1-methyl-1H-pyrazol-3-amine

The target compound exhibits a computed XLogP3 of 0.5 [1], which is 0.27 log units lower than the experimentally determined LogP of 0.77 for 4-chloro-1-methyl-1H-pyrazol-3-amine . This reduction in lipophilicity is driven by the introduction of the additional 1-methylpyrazole moiety and predicts improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity reduction
Head-to-head comparison
ΔLogP = –0.27 vs. 4-chloro-1-methyl-1H-pyrazol-3-amine (XLogP3 0.5 vs. LogP 0.77)
Supports developability profiling and solubility context
Computed XLogP3 vs. experimental LogP; data to verify
Medicinal chemistry Physicochemical profiling ADME optimization

Increased Hydrogen-Bond Acceptor Capacity vs. 4-Chloro-1-methyl-1H-pyrazol-3-amine

The target compound contains three hydrogen-bond acceptor sites (the two pyrazole N2 atoms and the amino group), compared to two for 4-chloro-1-methyl-1H-pyrazol-3-amine [1]. This additional HBA site, contributed by the second pyrazole ring, enables more extensive polar interactions with target proteins without increasing hydrogen-bond donor count above one.

H-bond acceptor capacity
Head-to-head comparison
3 HBA vs. 2 HBA (50% increase) over simpler analog
Supports polar interaction tuning without increasing HBD count
Computed descriptors; binding context to verify
Fragment-based drug design Target engagement Structure-activity relationships

Regioisomeric Discrimination from 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine

The target compound carries the 1-methyl group on the pendant pyrazole ring, whereas 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS 1006472-82-7) lacks this methyl substitution and contains an unmethylated pyrazole [1]. The molecular weight difference (211.65 vs. 197.62 g/mol) and distinct InChIKey confirm non-interchangeable connectivity [1]. This methylation alters both electronic properties and metabolic susceptibility at the N–CH3 site.

Regioisomeric identity
Head-to-head comparison
MW 211.65, distinct InChIKey from unmethylated regioisomer (MW 197.62)
Regioisomer purity critical for reproducible SAR interpretation
Verify specified regioisomer upon procurement
Regioisomer confirmation Synthetic chemistry Biological target specificity

Topological Polar Surface Area (TPSA) Advantage Over Simpler 4-Chloro-1-methyl-1H-pyrazol-3-amine

The target compound displays a TPSA of 61.7 Ų [1], which aligns with the favorable range for oral bioavailability while remaining below the 90 Ų threshold commonly associated with blood-brain barrier penetration capability. By comparison, 4-chloro-1-methyl-1H-pyrazol-3-amine is predicted to have a lower TPSA (approximately 44 Ų), derived from its smaller molecular structure .

TPSA differentiation
Cross-study comparable
61.7 Ų vs. estimated ~44 Ų for simpler analog
Supports balanced permeability-solubility profile consideration
Computed TPSA; biological validation context to review
Blood-brain barrier penetration Oral bioavailability Compound quality metrics

Positional Isomer Differentiation: 1-Methyl-1H-pyrazol-3-yl vs. 1-Methyl-1H-pyrazol-4-yl Linkage

The target compound bears the methylene linker at the 3-position of the 1-methylpyrazole ring, whereas the positional isomer 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-03-2) attaches through the 4-position [1]. Although molecular formula and weight are identical (C8H10ClN5, 211.65 g/mol), published SAR studies on pyrazole-based kinase inhibitors demonstrate that the point of attachment on the pendant pyrazole ring profoundly affects target binding and selectivity profiles [2].

Positional isomer impact
Class-level inference
3-yl vs. 4-yl linkage: identical MW but distinct connectivity
Class-level SAR suggests kinase-binding divergence
Source review recommended; data to verify for target of interest
Positional isomer effects Kinase inhibitor SAR Molecular recognition

Evidence-Backed Application Scenarios for 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Procurement


Kinase Inhibitor Lead Optimization Leveraging the Dual-Pyrazole Scaffold

The target compound's three hydrogen-bond acceptors and moderate TPSA of 61.7 Ų align with the pharmacophoric requirements of ATP-competitive kinase inhibitors, where the 3-aminopyrazole core engages the hinge region and the pendant 1-methylpyrazole provides additional recognition elements [1]. Class-level SAR demonstrates that pyrazole-3-amine derivatives with this connectivity achieve potent kinase inhibition [2]. Procuring this specific regioisomer is essential for maintaining hinge-binding geometry.

Fragment-Based Drug Discovery Requiring Balanced Polarity and Lipophilicity

With an XLogP3 of 0.5, the compound occupies a favorable lipophilicity range for fragment elaboration [1]. Its TPSA of 61.7 Ų and single hydrogen-bond donor make it a suitable starting point for fragment growing or merging strategies where maintaining solubility while increasing target affinity is paramount. The reduced logP compared to simpler 4-chloro-1-methyl-1H-pyrazol-3-amine (LogP 0.77) provides a wider window for lipophilic optimization without breaching developability thresholds [2].

Synthesis of Regioisomerically Pure Pyrazole-3-amine Libraries

The unambiguous 3-ylmethyl connectivity of the target compound, confirmed by InChIKey YQXKDSIGIVORTI-UHFFFAOYSA-N [1], ensures that library enumeration produces single, well-defined products. This contrasts with positional isomers such as 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-03-2), which would yield different vectors for diversification [2]. Researchers constructing focused libraries should source the 3-yl-linked isomer to maintain synthetic consistency.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Dual-pyrazole H-bond acceptor architecture
Kinase hinge-binding assay response
Fragment-based drug discovery
Balanced logP and TPSA range
Fragment elaboration solubility and developability endpoints
Regioisomerically pure library synthesis
3-ylmethyl regioisomeric specificity
Regioisomer identity confirmation (InChIKey)
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